3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group, a pyrrolidinium-1-ylmethyl group, and a trifluoromethyl group. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate typically involves a multi-step process:
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Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one scaffold, which serves as the backbone for further functionalization.
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Introduction of the Ethoxyphenoxy Group: : The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the chromen-4-one core with 2-ethoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
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Addition of the Pyrrolidinium-1-ylmethyl Group: : The pyrrolidinium-1-ylmethyl group can be introduced through a Mannich reaction. This involves the reaction of the chromen-4-one intermediate with formaldehyde and pyrrolidine under acidic conditions to form the Mannich base.
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Incorporation of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic trifluoromethylation reaction. This involves the reaction of the chromen-4-one intermediate with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane, in the presence of a suitable catalyst, such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can occur at the carbonyl group of the chromen-4-one core, leading to the formation of hydroxy derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
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Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with various enzymes, receptors, and proteins, leading to modulation of their activity.
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Pathways Involved: : The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate
- 3-(2-ethoxyphenoxy)-4-oxo-8-(piperidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate
- 3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(methyl)-4H-chromen-7-olate
Uniqueness
The uniqueness of 3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidinium-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-7-olate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-4-oxo-8-(pyrrolidin-1-ium-1-ylmethyl)-2-(trifluoromethyl)chromen-7-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO5/c1-2-30-17-7-3-4-8-18(17)31-21-19(29)14-9-10-16(28)15(13-27-11-5-6-12-27)20(14)32-22(21)23(24,25)26/h3-4,7-10,28H,2,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIRJVSUANUCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C[NH+]4CCCC4)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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